molecular formula C10H13ClO3 B13946688 2-(2-Chloro-1-hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione CAS No. 99483-06-4

2-(2-Chloro-1-hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B13946688
CAS No.: 99483-06-4
M. Wt: 216.66 g/mol
InChI Key: OKDUSWQVYVZEDC-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 2-(chloroacetyl)-3-hydroxy-5,5-dimethyl- is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by the presence of a cyclohexene ring with a ketone group, a chloroacetyl group, and a hydroxyl group. It is a versatile intermediate used in the synthesis of various chemical products, including pharmaceuticals and fragrances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 2-(chloroacetyl)-3-hydroxy-5,5-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-Cyclohexen-1-one with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound often involves catalytic oxidation of cyclohexene, followed by subsequent reactions to introduce the chloroacetyl and hydroxyl groups. The use of vanadium catalysts and hydrogen peroxide is common in the oxidation step .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 2-(chloroacetyl)-3-hydroxy-5,5-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Cyclohexen-1-one, 2-(chloroacetyl)-3-hydroxy-5,5-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Cyclohexen-1-one, 2-(chloroacetyl)-3-hydroxy-5,5-dimethyl- exerts its effects involves interactions with various molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the chloroacetyl group can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexen-1-one: A simpler analog without the chloroacetyl and hydroxyl groups.

    2-Cyclopenten-1-one: A structurally similar compound with a five-membered ring.

    3-Methyl-2-cyclohexenone: A methyl-substituted analog.

Uniqueness

2-Cyclohexen-1-one, 2-(chloroacetyl)-3-hydroxy-5,5-dimethyl- is unique due to the presence of both chloroacetyl and hydroxyl groups, which confer distinct reactivity and potential biological activities compared to its analogs .

Properties

CAS No.

99483-06-4

Molecular Formula

C10H13ClO3

Molecular Weight

216.66 g/mol

IUPAC Name

2-(2-chloro-1-hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione

InChI

InChI=1S/C10H13ClO3/c1-10(2)3-6(12)9(7(13)4-10)8(14)5-11/h14H,3-5H2,1-2H3

InChI Key

OKDUSWQVYVZEDC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(=C(CCl)O)C(=O)C1)C

Origin of Product

United States

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